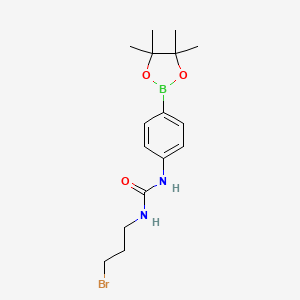![molecular formula C20H24O6 B14058626 (1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triptolide can be synthesized through various methods. One approach involves the extraction of the compound from the roots of Tripterygium wilfordii Hook F. using solvents such as hot water, ethanol-ethyl acetate, and chloroform-methanol . Another method involves the preparation of triptolide derivatives, such as triptolide acrylate, through chemical modifications . The preparation of triptolide-loaded microspheres using poly(lactic-co-glycolic acid) as the matrix polymer and polyvinyl alcohol as the emulsifier has also been reported .
Industrial Production Methods: Industrial production of triptolide typically involves the extraction of the compound from the plant material using solvents followed by purification processes. The development of nanostructures and sustained release formulations has been explored to enhance the bioavailability and efficacy of triptolide .
Análisis De Reacciones Químicas
Types of Reactions: Triptolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The major degradation pathway involves the decomposition of the C12 and C13 epoxy group . The opening of the C12 and C13 epoxy is an irreversible reaction, while the reaction occurring on the C14 hydroxyl is reversible .
Common Reagents and Conditions: Common reagents used in the reactions involving triptolide include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products: The major products formed from the reactions of triptolide include various derivatives with modified functional groups. These derivatives often exhibit enhanced biological activities and reduced toxicity compared to the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, triptolide is used as a starting material for the synthesis of various derivatives with improved pharmacological properties .
Biology: In biological research, triptolide is used to study its effects on cellular processes, including apoptosis, cell cycle regulation, and gene expression .
Medicine: In medicine, triptolide has shown promise in the treatment of autoimmune diseases, inflammatory conditions, and various types of cancer . Its anti-inflammatory and immunosuppressive properties make it a valuable compound for therapeutic applications .
Industry: In the pharmaceutical industry, triptolide is being explored for its potential use in drug delivery systems and as a lead compound for the development of new therapeutic agents .
Mecanismo De Acción
Triptolide exerts its effects through multiple molecular targets and pathways. It has been reported to inhibit the activity of several proteins, including polycystin-2, ADAM10, DCTPP1, TAB1, and XPB . The compound induces cell death by decreasing the expression of heat shock protein 70, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nuclear factor kappa B activity, and reducing the expression of inducible nitric oxide synthase and cyclooxygenase-2 . These actions contribute to its anti-inflammatory, immunosuppressive, and antitumor effects .
Comparación Con Compuestos Similares
Triptolide is unique among diterpenoid triepoxides due to its potent biological activities and complex molecular structure. Similar compounds include celastrol and wilforlide, which are also derived from Tripterygium wilfordii Hook F. and exhibit anti-inflammatory and antitumor properties . triptolide stands out for its broad spectrum of activities and its potential for therapeutic applications .
Propiedades
Fórmula molecular |
C20H24O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11?,12?,13?,14?,16?,17-,18-,19+,20+/m0/s1 |
Clave InChI |
DFBIRQPKNDILPW-IYNVCOBQSA-N |
SMILES isomérico |
CC(C)[C@@]12C(O1)C3[C@@]4(O3)[C@]5(CCC6=C(C5CC7[C@]4(C2O)O7)COC6=O)C |
SMILES canónico |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14058555.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14058561.png)
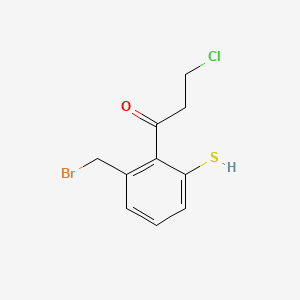

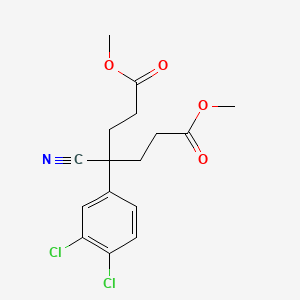

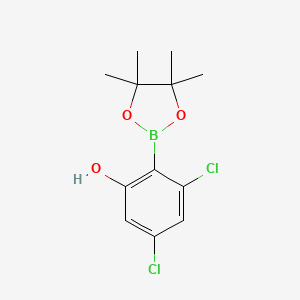
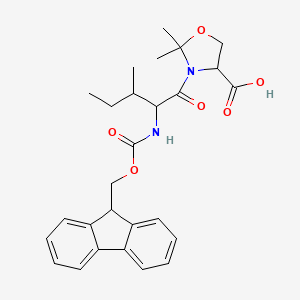
![[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B14058602.png)
